molecular formula C14H12F3NO2 B15340096 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline

Katalognummer: B15340096
Molekulargewicht: 283.24 g/mol
InChI-Schlüssel: JPFKUVAWPVHAIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline is an organic compound with the molecular formula C14H12F3NO2. It is a derivative of aniline, where the aniline moiety is substituted with a trifluoroethoxy group and a phenoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trifluoroethoxy group. The reaction mixture is then subjected to crystallization or distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline is unique due to the presence of both trifluoroethoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C14H12F3NO2

Molekulargewicht

283.24 g/mol

IUPAC-Name

4-[4-(2,2,2-trifluoroethoxy)phenoxy]aniline

InChI

InChI=1S/C14H12F3NO2/c15-14(16,17)9-19-11-5-7-13(8-6-11)20-12-3-1-10(18)2-4-12/h1-8H,9,18H2

InChI-Schlüssel

JPFKUVAWPVHAIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.